Hydroxychloroquine, a derivative of chloroquine, is a medication traditionally used in the treatment of malaria and has been repurposed for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Its efficacy in these conditions has been attributed to its immunomodulatory properties, although the exact mechanisms of action are still being elucidated1234.
Hydroxychloroquine is a weak base that accumulates in acidic compartments like lysosomes, which affects the processing and presentation of antigens, as well as the modulation of certain co-stimulatory molecules. This accumulation leads to interference with lysosomal activity and autophagy, disruption of membrane stability, and alteration of signaling pathways and transcriptional activity1. At the cellular level, hydroxychloroquine inhibits immune activation by reducing Toll-like receptor signaling, cytokine production, and in T cells, reducing CD154 expression1. Additionally, it has been shown to inhibit calcium signals in T cells, which is a new mechanism to explain its immunomodulatory properties2. Hydroxychloroquine also suppresses inflammatory responses of human class-switched memory B cells by inhibiting Toll-like receptor 93. Furthermore, it preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy4. Another study suggests that hydroxychloroquine exhibits a strong complex interaction with DNA, which could be part of its mechanism of action6.
In rheumatology, hydroxychloroquine is used for its disease-modifying antirheumatic drug (DMARD) properties. It increases pH within intracellular vacuoles, altering protein degradation by acidic hydrolases in the lysosome, assembly of macromolecules in the endosomes, and posttranslation modification of proteins in the Golgi apparatus. This leads to a decrease in the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides7.
Hydroxychloroquine's ability to interfere with antigen processing and to block T-cell and B-cell activation pathways makes it a valuable agent in the treatment of autoimmune diseases. Its effects on T-cell receptor signaling and the inhibition of autophagy contribute to its immunosuppressive properties24.
Although not directly related to hydroxydonepezil, it is worth noting that hydroxyurea, another compound, has been studied for its potential in inhibiting human immunodeficiency virus-type 1 (HIV-1) replication. Hydroxyurea inhibits deoxynucleotide synthesis, thus affecting DNA synthesis and showing an antiviral effect8. It has also been used as a cell-synchronizing agent due to its ability to inhibit ribonucleotide reductase9.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4